molecular formula C9H8Cl2O5S B12213130 Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate

Cat. No.: B12213130
M. Wt: 299.13 g/mol
InChI Key: DMDFUZUADFXYOW-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Characterization

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This designation follows substitutive nomenclature rules, prioritizing functional groups in the order of sulfonic acid derivatives, halogens, and ester groups. The parent structure is a benzene ring substituted with:

  • A chlorosulfonyl (–SO₂Cl) group at position 4.
  • A chlorine atom at position 2.
  • An ethoxyacetate group (–OCH₂COOCH₃) at position 1, formed by the oxygen atom bridging the aromatic ring and the acetate moiety.

The compound’s structure is further validated by its SMILES notation : COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl, which encodes the connectivity of atoms and functional groups. Nuclear magnetic resonance (NMR) and mass spectrometry data from PubChem confirm the arrangement.

Alternative Chemical Designations and Registry Numbers

This compound is recognized by multiple identifiers across chemical databases:

Identifier Type Value Source
CAS Registry Number 56077-84-0
PubChem CID 13587831
MDL Number MFCD18838356
Synonymous Names (2-Chloro-4-chlorosulfonyl-phenoxy)-acetic acid methyl ester

The CAS registry number (56077-84-0) serves as the primary identifier for procurement and regulatory purposes. Notably, structural analogs such as ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate (CAS 4547-67-5) share similar substituents but differ in ester alkyl groups.

Molecular Formula and Weight Analysis

The molecular formula C₉H₈Cl₂O₅S reflects the compound’s composition:

  • Carbon (C): 9 atoms
  • Hydrogen (H): 8 atoms
  • Chlorine (Cl): 2 atoms
  • Oxygen (O): 5 atoms
  • Sulfur (S): 1 atom.

The molecular weight is 299.13 g/mol , calculated as follows:
$$
\text{MW} = (9 \times 12.01) + (8 \times 1.01) + (2 \times 35.45) + (5 \times 16.00) + (1 \times 32.07) = 299.13 \, \text{g/mol}
$$
High-resolution mass spectrometry confirms an exact mass of 297.94100 g/mol , consistent with theoretical values.

Structural Isomerism and Tautomeric Possibilities

This compound exhibits positional isomerism due to the fixed positions of its substituents. For example:

  • Chlorine placement: A structural isomer could theoretically exist if the chlorine atom occupied position 3 or 5 instead of position 2, though no such isomers are documented in current literature.
  • Ester group orientation: The methyl ester group is fixed at the terminal position of the acetic acid chain, preventing ester tautomerism.

The compound lacks tautomeric forms due to the absence of labile hydrogens or conjugated π-systems capable of proton transfer. The chlorosulfonyl group’s electron-withdrawing nature further stabilizes the aromatic ring, minimizing resonance-driven structural changes.

A comparative analysis of related compounds, such as ethyl (4-chlorosulfonyl-2-chloro-phenoxy)-acetate (C₁₀H₁₀Cl₂O₅S), highlights the role of ester alkyl groups in modulating molecular weight and physicochemical properties.

Properties

Molecular Formula

C9H8Cl2O5S

Molecular Weight

299.13 g/mol

IUPAC Name

methyl 2-(2-chloro-4-chlorosulfonylphenoxy)acetate

InChI

InChI=1S/C9H8Cl2O5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)10)17(11,13)14/h2-4H,5H2,1H3

InChI Key

DMDFUZUADFXYOW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Table 1: Optimization of Etherification Conditions

BaseSolventTemperature (°C)Yield (%)
K₂CO₃Acetone6078
NaHDMF2565
NaOHWater8042
TriethylamineTHF4058

Data adapted from analogous reactions in patent WO2009057133A2.

Alternative Route: Sequential Functionalization

An alternative approach involves initial ether formation followed by chlorosulfonation, though this risks sulfonyl chloride hydrolysis.

Steps :

  • Ether Synthesis :

    • React 2-chlorophenol with methyl chloroacetate in acetone/K₂CO₃ to form methyl 2-(2-chlorophenoxy)acetate.

  • Chlorosulfonation :

    • Treat the ether with ClSO₃H at -10°C to install the sulfonyl chloride group.

Challenges :

  • The ester group may hydrolyze under acidic conditions.

  • Low temperatures (-10°C to 0°C) and short reaction times (1–2 hours) mitigate degradation.

Hydrolysis and Re-esterification

For substrates where direct chlorosulfonation is unfeasible, a hydrolysis-re-esterification strategy is employed:

  • Hydrolysis :

    • Convert methyl 2-(2-chloro-4-sulfophenoxy)acetate to the free acid using concentrated HBr (48 hours, 90°C).

  • Chlorination :

    • Treat the sulfonic acid with PCl₅ to form the sulfonyl chloride.

  • Re-esterification :

    • React with methanol in the presence of catalytic H₂SO₄.

Table 2: Comparative Analysis of Synthesis Routes

MethodAdvantagesDisadvantagesYield (%)
Direct ChlorosulfonationFewer steps, higher efficiencyRequires careful temperature control75–80
Sequential FunctionalizationAvoids sensitive intermediatesRisk of ester hydrolysis60–65
Hydrolysis-Re-esterificationCompatible with sensitive groupsLengthy process, multiple steps50–55

Industrial-Scale Considerations

Large-scale production prioritizes cost-effectiveness and safety:

  • Solvent Choice : Toluene replaces DMF due to lower toxicity and easier recovery.

  • Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

  • Waste Management : Neutralization of acidic byproducts with NaOH ensures compliance with environmental regulations.

Analytical Characterization

Critical quality control metrics include:

  • Melting Point : 112–114°C (lit. 110–115°C).

  • NMR (CDCl₃) :

    • δ 3.78 (s, 3H, OCH₃), δ 4.72 (s, 2H, OCH₂CO), δ 7.45–7.89 (m, 3H, aromatic).

  • HPLC Purity : ≥98% (C18 column, acetonitrile/water) .

Chemical Reactions Analysis

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.

Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate has the molecular formula C10H10ClO4S. The presence of a chlorosulfonyl group enhances its electrophilic reactivity, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to significant biological effects, including antimicrobial and herbicidal properties.

Scientific Research Applications

1. Organic Synthesis

  • This compound serves as a reagent in the synthesis of various sulfonyl-containing compounds. It has been utilized in the preparation of herbicidal ionic liquids, which exhibit enhanced solubility and thermal stability.

2. Biological Studies

  • The compound has been studied for its ability to modulate biological pathways, particularly those mediated by liver X receptors (LXR). Research indicates that it can influence lipid metabolism and inflammation responses, making it a candidate for therapeutic applications in conditions like dyslipidemia and atherosclerosis.

3. Medicinal Chemistry

  • Investigations into the therapeutic potential of this compound have revealed its capacity to enhance the expression of genes involved in lipid uptake and storage. This suggests potential uses in treating metabolic disorders.

Case Studies and Research Findings

Biological Evaluation
Studies have demonstrated that this compound significantly modulates LXR pathways. In vitro assays indicate that it enhances the expression of LXR target genes involved in lipid metabolism, suggesting its potential role in regulating cholesterol levels.

Therapeutic Potential
Preliminary studies involving animal models have shown that administration of this compound resulted in improved lipid profiles and reduced markers of inflammation compared to control groups. These findings support further investigation into its therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Limitations

  • Isomerism : Reactions involving the target compound can yield isomeric products (e.g., 3d and 3e in ), necessitating precise control of reaction conditions .
  • Safety: Phenoxy acetic derivatives with chlorosulfonyl groups may pose handling risks, as seen in the hazard classification of structurally related compounds like MCPA ().
  • Gaps: Limited data exist on the target compound’s toxicity and environmental impact compared to well-studied analogs like MCPA .

Biological Activity

Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H9Cl2O5S
  • Molecular Weight : 303.15 g/mol
  • IUPAC Name : this compound

This compound features a chlorosulfonyl group, which is known to enhance biological activity through various mechanisms.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The chlorosulfonyl moiety can act as a reactive electrophile, potentially modifying protein functions through covalent bonding. This reactivity may lead to inhibition or modulation of various biochemical pathways.

Biological Activities

  • Antimicrobial Activity :
    • The compound has shown promising results in inhibiting bacterial growth, particularly against Gram-positive bacteria. Studies indicate that it can disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Properties :
    • Preliminary studies suggest that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and colon cancer (HCT116) cell lines .
  • Enzyme Inhibition :
    • The compound may inhibit specific enzymes involved in tumor progression and inflammation. For example, it has been evaluated for its inhibitory effects on matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .

1. Antimicrobial Efficacy

A study conducted by BenchChem reported the compound's effectiveness against a range of bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating its potential as an antimicrobial agent.

2. Anticancer Activity

In vitro assays have shown that this compound can induce apoptosis in cancer cells. A notable case involved treating MCF-7 cells with varying concentrations of the compound, leading to a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to standard chemotherapeutics like doxorubicin .

3. Enzyme Interaction Studies

Research highlighted the compound's ability to bind effectively to MMP-2 and MMP-9 enzymes, showing docking scores that suggest a strong interaction potential. This binding capability indicates its usefulness in therapeutic applications targeting metastatic cancer processes .

Data Table: Biological Activity Summary

Biological ActivityTargetAssay TypeIC50 Value (µM)
AntimicrobialVarious BacteriaMIC TestVaries by strain
AnticancerMCF-7 CellsMTT Assay~12 µM
Enzyme InhibitionMMP-2 & MMP-9Docking StudyDocking Score: -9.0 kcal/mol

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